molecular formula C15H15N3O2S B2502751 N-(pyridin-3-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide CAS No. 2034470-42-1

N-(pyridin-3-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2502751
CAS No.: 2034470-42-1
M. Wt: 301.36
InChI Key: RRDBZTCMOUSXJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-3-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by two pyridine rings: one at the carboxamide nitrogen (pyridin-3-yl group) and another substituted with a thiolan-3-yloxy moiety at position 5.

Properties

IUPAC Name

N-pyridin-3-yl-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c19-15(18-12-2-1-6-16-9-12)11-3-4-14(17-8-11)20-13-5-7-21-10-13/h1-4,6,8-9,13H,5,7,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDBZTCMOUSXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=C(C=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving aldehydes and ammonia.

    Introduction of the Thiolan-3-yloxy Group: This step involves the nucleophilic substitution of a halogenated pyridine derivative with thiolan-3-ol under basic conditions.

    Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiolan-3-yloxy group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-(pyridin-3-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism by which N-(pyridin-3-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or other cellular components.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of N-(pyridin-3-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Potential Applications
This compound (Target Compound) C₁₅H₁₅N₃O₂S (inferred) ~317.36 (calc.) Thiolan-3-yloxy (ether-linked tetrahydrothiophene) Carboxamide, pyridine, ether Antimicrobial agents (inferred)
N-[(1,1-dioxo-1λ⁶-thiolan-3-yl)methyl]pyridine-3-carboxamide C₁₂H₁₄N₂O₃S 278.32 (1,1-dioxo-thiolan-3-yl)methyl (sulfone-containing group) Carboxamide, sulfone Not specified
4-(4-Bromo-1H-pyrazol-1-yl)-6-[(ethylcarbamoyl)amino]-N-(pyridin-3-yl)pyridine-3-carboxamide C₁₇H₁₅BrN₆O₂ 421.25 Bromopyrazole, ethylcarbamoyl Carboxamide, pyrazole, urea DNA gyrase inhibition (antimicrobial)
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide C₁₁H₁₂ClIN₂O₂ 366.58 Chloro, iodo, formyl, pivalamide Amide, halogen, aldehyde Synthetic intermediates
Key Observations:
  • Electronic Effects : The target compound’s thiolan-3-yloxy group (ether) contrasts with the sulfone group in , which is more electron-withdrawing and polar. This difference could influence solubility and metabolic stability.
  • Bioactivity : The compound in demonstrates DNA gyrase inhibition due to its pyrazole and urea moieties, suggesting that carboxamide derivatives with heterocyclic substituents may target bacterial enzymes. The target compound’s thiolan group might similarly modulate enzyme interactions.
  • Synthetic Utility : Halogenated analogs like are heavier (e.g., Cl, I substituents) and serve as intermediates in medicinal chemistry, but their bulkier structures may reduce cell permeability compared to the target compound.

Molecular Weight and Physicochemical Properties

  • Target Compound : Estimated molecular weight ~317.36 g/mol. The ether-linked thiolan group balances hydrophobicity and moderate polarity, likely enhancing membrane penetration compared to sulfone-containing analogs.
  • Halogenated Analogs : Higher molecular weights (~366.58) and lipophilicity from halogens and pivalamide groups may reduce solubility but increase stability against metabolic degradation.

Biological Activity

N-(pyridin-3-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article explores its synthesis, biological evaluations, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may include the following steps:

  • Preparation of Intermediates : Starting materials such as pyridine derivatives and thiolane compounds are reacted under controlled conditions.
  • Coupling Reactions : Common methods include the use of palladium or copper catalysts to facilitate the formation of carbon-nitrogen bonds.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.

Anticancer Properties

Recent studies have evaluated the antiproliferative activity of various pyridine derivatives, including this compound, against human cancer cell lines:

CompoundCancer Cell Lines TestedIC50 (µM)Selectivity
This compoundHCT-116, HepG2, MCF-7Data not availableHigh against liver and colon cancers

In a study examining several derivatives, it was found that compounds similar to this compound exhibited significant activity against HepG2 (liver cancer) and HCT-116 (colon cancer) cells, while showing low cytotoxicity towards non-tumor fibroblast cells (BJ-1) .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. These may include:

  • Enzyme Inhibition : The compound may act as an inhibitor for kinases involved in cancer cell survival.
  • Receptor Modulation : Binding to specific receptors can trigger pathways leading to apoptosis in cancer cells.

Molecular docking studies have indicated that this compound fits well into the binding sites of target proteins associated with cancer cell proliferation .

Antimicrobial Activity

Besides its anticancer properties, there is emerging evidence that pyridine derivatives possess antimicrobial activities. The introduction of thiolane moieties has been linked to enhanced bioactivity against various bacterial strains.

Antimicrobial Evaluation

CompoundBacterial Strains TestedActivity
This compoundE. coli, S. aureusModerate

Studies have shown that modifications in the pyridine structure can lead to improved interactions with bacterial cell membranes, enhancing their efficacy as antimicrobial agents .

Case Studies and Research Findings

  • Antiproliferative Activity Study : A comprehensive study evaluated several pyridine derivatives against human cancer cell lines. The findings highlighted that certain compounds showed selective activity against liver and colon cancers while being non-toxic to normal cells .
  • Molecular Docking Analysis : Docking studies revealed that the synthesized compounds could effectively bind to target proteins involved in cancer progression, suggesting potential therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.